molecular formula C21H28ClNO2 B10911700 N~1~-[1-(1-Adamantyl)ethyl]-2-(2-chlorophenoxy)propanamide

N~1~-[1-(1-Adamantyl)ethyl]-2-(2-chlorophenoxy)propanamide

Cat. No.: B10911700
M. Wt: 361.9 g/mol
InChI Key: RMSLGCYKMYECDQ-UHFFFAOYSA-N
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Description

N~1~-[1-(1-Adamantyl)ethyl]-2-(2-chlorophenoxy)propanamide is a synthetic organic compound characterized by the presence of an adamantyl group, a chlorophenoxy group, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[1-(1-Adamantyl)ethyl]-2-(2-chlorophenoxy)propanamide typically involves the reaction of 1-adamantyl ethylamine with 2-chlorophenoxypropanoic acid under specific conditions. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N~1~-[1-(1-Adamantyl)ethyl]-2-(2-chlorophenoxy)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

N~1~-[1-(1-Adamantyl)ethyl]-2-(2-chlorophenoxy)propanamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Explored for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N1-[1-(1-Adamantyl)ethyl]-2-(2-chlorophenoxy)propanamide involves its interaction with specific molecular targets. The adamantyl group enhances the compound’s stability and lipophilicity, facilitating its penetration into biological membranes. The chlorophenoxy moiety may interact with enzymes or receptors, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-[1-(1-Adamantyl)ethyl]-2-(2-chlorophenoxy)propanamide is unique due to its specific substitution pattern on the phenoxy ring and the presence of the adamantyl group. This combination imparts distinct physicochemical properties and biological activities compared to other similar compounds.

Properties

Molecular Formula

C21H28ClNO2

Molecular Weight

361.9 g/mol

IUPAC Name

N-[1-(1-adamantyl)ethyl]-2-(2-chlorophenoxy)propanamide

InChI

InChI=1S/C21H28ClNO2/c1-13(25-19-6-4-3-5-18(19)22)20(24)23-14(2)21-10-15-7-16(11-21)9-17(8-15)12-21/h3-6,13-17H,7-12H2,1-2H3,(H,23,24)

InChI Key

RMSLGCYKMYECDQ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC(C)C12CC3CC(C1)CC(C3)C2)OC4=CC=CC=C4Cl

Origin of Product

United States

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